![molecular formula C17H16N2O4S B2878014 (Z)-N-(3-allyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide CAS No. 895456-21-0](/img/structure/B2878014.png)
(Z)-N-(3-allyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide
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Overview
Description
Benzo[d]thiazol-2(3H)-one derivatives are a class of compounds that have been synthesized and studied for their potential biological activities . They have been found to exhibit cytotoxic and antibacterial activities .
Synthesis Analysis
The synthesis of benzo[d]thiazol-2(3H)-one derivatives involves 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .Molecular Structure Analysis
The molecular structure of these compounds typically includes a benzo[d]thiazol-2(3H)-one core, with various substituents attached to the benzene ring .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds typically involve 1,3-dipolar cycloaddition reactions .Scientific Research Applications
Organic Synthesis
The allyl group in the compound suggests its potential use in allyl–allyl cross-coupling reactions . These reactions are pivotal in constructing 1,5-dienes, which are significant building blocks in chemical synthesis, particularly in the synthesis of natural products. The compound could serve as a precursor for creating complex molecules with pharmaceutical applications.
Catalysis
Given the presence of a thiazole moiety, the compound might be involved in catalytic processes. Thiazoles are known to facilitate enantioselective epoxidation of allylic alcohols , which is a valuable reaction in producing epoxides—a crucial intermediate in various synthetic routes.
Pharmaceutical Research
The structural features of the compound, including the benzothiazole and furan rings, are commonly found in molecules with therapeutic potential . Compounds with similar structures have shown a range of biological activities, such as antimicrobial, anti-inflammatory, and antitumor effects .
Mechanism of Action
Target of Action
Similar compounds have been synthesized for their potential pesticidal properties , suggesting that the targets could be enzymes or receptors in pests
Mode of Action
Compounds with similar structures have been shown to activate the release of calcium ions in insect central neurons at higher concentrations . This suggests that the compound might interact with its targets to disrupt normal cellular functions, leading to the death of the pests.
Biochemical Pathways
The activation of calcium release in neurons suggests that it might affect calcium signaling pathways, which play crucial roles in various cellular processes, including neurotransmission, muscle contraction, and cell death .
Pharmacokinetics
Similar compounds have been synthesized for their potential pesticidal properties , suggesting that they might be designed to be absorbed and distributed in the pests’ bodies, metabolized to exert their effects, and then excreted.
Result of Action
The result of the compound’s action is likely to be the death of the pests. Compounds with similar structures have been shown to exhibit favorable insecticidal potentials, particularly towards oriental armyworm and diamondback moth .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(5,6-dimethoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S/c1-4-7-19-11-9-13(21-2)14(22-3)10-15(11)24-17(19)18-16(20)12-6-5-8-23-12/h4-6,8-10H,1,7H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWSXKNBFQSNZKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N(C(=NC(=O)C3=CC=CO3)S2)CC=C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(3-allyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide |
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